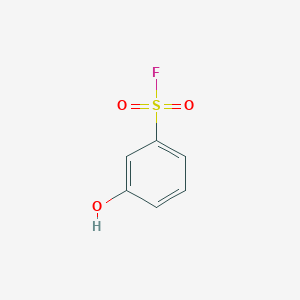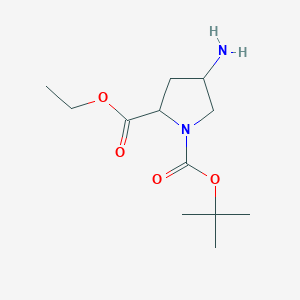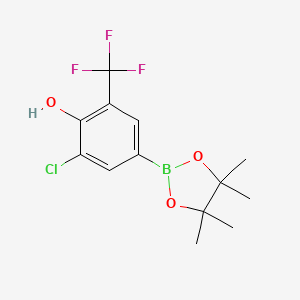
5-Chloro-4-hydroxy-3-(trifluoromethyl)phenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide 5-chloro-4-hydroxy-3-(trifluorométhyl)phénylboronique ester de pinacol : est un composé organoboré largement utilisé en synthèse organique, notamment dans les réactions de couplage croisé de Suzuki–Miyaura. Ce composé est apprécié pour sa capacité à former des liaisons carbone-carbone dans des conditions douces, ce qui en fait un réactif polyvalent dans la synthèse de molécules organiques complexes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de l’acide 5-chloro-4-hydroxy-3-(trifluorométhyl)phénylboronique ester de pinacol implique généralement la réaction de l’acide 5-chloro-4-hydroxy-3-(trifluorométhyl)phénylboronique avec du pinacol en présence d’un agent déshydratant. La réaction est généralement effectuée dans un solvant organique tel que le tétrahydrofurane ou le dichlorométhane à température ambiante. Le mélange réactionnel est ensuite purifié par chromatographie sur colonne pour obtenir l’ester souhaité .
Méthodes de production industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l’efficacité du processus .
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de quinones.
Réduction : Les réactions de réduction peuvent cibler les groupes chloro ou trifluorométhyle, conduisant à la formation de divers dérivés réduits.
Substitution : Le composé est hautement réactif dans les réactions de substitution nucléophile, en particulier à la position chloro.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.
Produits principaux :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés réduits avec des groupes chloro ou trifluorométhyle modifiés.
Substitution : Esters phénylboroniques substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Chimie:
Couplage de Suzuki–Miyaura : Largement utilisé dans la formation de liaisons carbone-carbone dans la synthèse de molécules organiques complexes.
Catalyse : Agit comme un catalyseur dans diverses réactions organiques, améliorant les vitesses de réaction et la sélectivité.
Biologie et médecine:
Développement de médicaments : Utilisé dans la synthèse d’intermédiaires pharmaceutiques et d’ingrédients pharmaceutiques actifs.
Thérapie de capture de neutrons par le bore : Application potentielle comme transporteur de bore pour la thérapie anticancéreuse ciblée.
Industrie:
Science des matériaux : Utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux.
Agriculture : Employé dans la synthèse de produits agrochimiques et de pesticides.
Applications De Recherche Scientifique
Chemistry:
Suzuki–Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Boron Neutron Capture Therapy: Potential application as a boron carrier for targeted cancer therapy.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Agriculture: Employed in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
Le composé exerce ses effets principalement grâce à sa capacité à participer aux réactions de couplage croisé de Suzuki–Miyaura. Le mécanisme implique la formation d’un complexe de palladium, qui facilite le transfert du groupe ester boronique à un partenaire électrophile, conduisant à la formation d’une nouvelle liaison carbone-carbone. Les cibles moléculaires incluent divers substrats organiques, et les voies impliquées sont principalement liées aux réactions de couplage croisé catalysées par le palladium .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Ester de pinacol d’acide phénylboronique
- Ester de pinacol d’acide 4-hydroxyphénylboronique
- Ester de pinacol d’acide 3,5-bis(trifluorométhyl)phénylboronique
Comparaison:
- Unicité : La présence des groupes chloro et trifluorométhyle dans l’acide 5-chloro-4-hydroxy-3-(trifluorométhyl)phénylboronique ester de pinacol confère une réactivité et une sélectivité uniques dans diverses réactions organiques. Ces groupes fonctionnels améliorent la capacité du composé à participer aux réactions de couplage croisé et fournissent des sites supplémentaires pour une fonctionnalisation ultérieure.
- Réactivité : Comparé à l’ester de pinacol d’acide phénylboronique, les groupes chloro et trifluorométhyle augmentent la réactivité du composé envers les nucléophiles et les électrophiles, ce qui le rend plus polyvalent dans les applications de synthèse .
Propriétés
Formule moléculaire |
C13H15BClF3O3 |
|---|---|
Poids moléculaire |
322.52 g/mol |
Nom IUPAC |
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)7-5-8(13(16,17)18)10(19)9(15)6-7/h5-6,19H,1-4H3 |
Clé InChI |
YEYAEMZYDDNXKQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


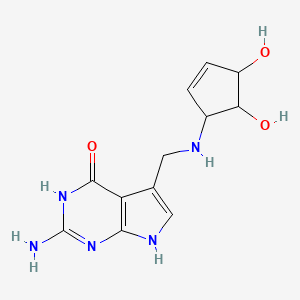
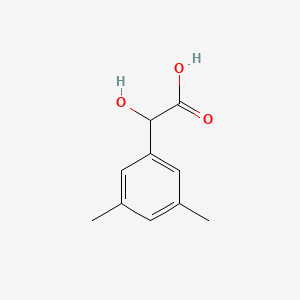

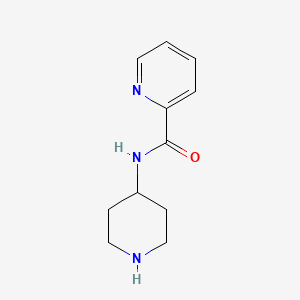
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)
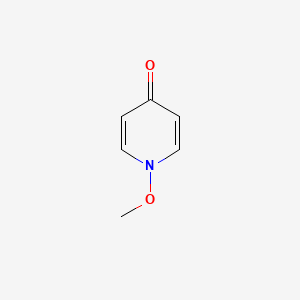
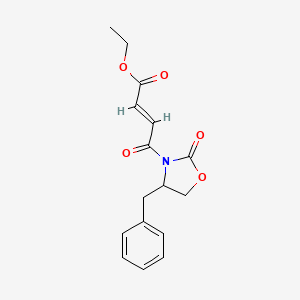
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)



![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
